2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydrazine moiety, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(methoxymethyl)-6-methylpyridine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine moiety or other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHYL)-6-METHYLPYRIDINE-3-CARBONITRILE: Similar structure but lacks the methoxymethyl group.
2-[(2E)-2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15BrN4O2 |
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Molecular Weight |
375.22 g/mol |
IUPAC Name |
2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15BrN4O2/c1-10-5-12(9-23-2)14(7-18)16(20-10)21-19-8-11-6-13(17)3-4-15(11)22/h3-6,8,22H,9H2,1-2H3,(H,20,21)/b19-8+ |
InChI Key |
VFSAYDSCQRGDJW-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=C(C=CC(=C2)Br)O)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=C(C=CC(=C2)Br)O)C#N)COC |
Origin of Product |
United States |
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